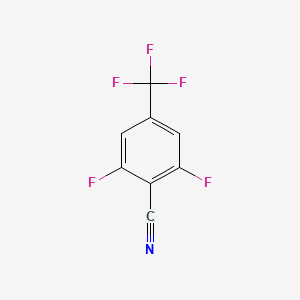

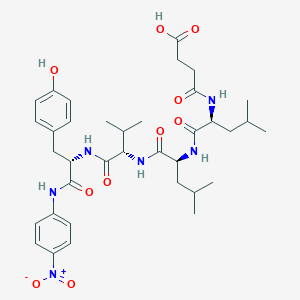

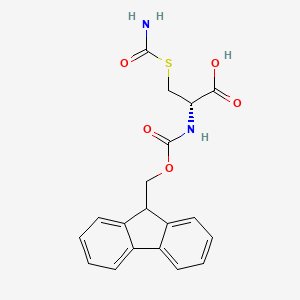

2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. In one experiment, an ice-cooled solution of a mixture of 2-chloro-6-(4-morpholinylmethyl)-4-pyrimidinamine and another compound in dry N,N-dimethylformamide was treated with sodium hydride. The reaction mixture was stirred with cooling for 1 hour and at ambient temperature for a further 1 hour .Applications De Recherche Scientifique

Heterocyclic Amines in Cancer Research

Research has highlighted the significance of heterocyclic amines, including pyrimidine derivatives, in understanding cancer mechanisms. Heterocyclic amines are formed in meats cooked at high temperatures and have been implicated in mammary gland cancer in animal models. These findings suggest a potential role of heterocyclic amine exposure in human breast cancer, emphasizing the importance of studying compounds like 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine in carcinogenic research (Snyderwine, 1994).

Pharmacological Interest in Morpholine and Pyrans Derivatives

Morpholine derivatives, part of the 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine structure, exhibit a broad spectrum of pharmacological activities. The review of morpholine and pyrans derivatives shows their significant role in developing new drugs with diverse pharmacological actions. This research underlines the potential of compounds with morpholine structures in drug discovery (Asif & Imran, 2019).

CNS Acting Drugs from Pyrimidine Derivatives

A literature search identified pyrimidine derivatives as a rich source for synthesizing compounds with potential Central Nervous System (CNS) activity. Compounds containing pyrimidine structures are explored for their effects ranging from depression and euphoria to convulsion, highlighting the versatile applications of pyrimidine derivatives in CNS drug development (Saganuwan, 2017).

Pyrimidine Derivatives in Pharmaceutical Development

Pyrimidine derivatives are recognized for their wide range of pharmacological activities, making the pyrimidine core a promising scaffold for new biologically active compounds. This analysis of pyrimidine derivatives used in medical practice demonstrates their potential in antiviral, psychotropic, antimicrobial, antitumor, and other therapeutic areas, underscoring the importance of continued research on pyrimidine derivatives (Chiriapkin, 2022).

Anti-inflammatory Activities of Pyrimidines

Recent developments in the synthesis and study of pyrimidine derivatives have shown potent anti-inflammatory effects. This research highlights the potential of pyrimidines as therapeutic agents in treating inflammation, providing insights into their structure–activity relationships and suggesting directions for developing new anti-inflammatory compounds (Rashid et al., 2021).

Safety and Hazards

The safety data sheet of a similar compound, 2-chloro-6-methylpyrimidin-4-amine, indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Propriétés

IUPAC Name |

2-chloro-6-(morpholin-4-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4O/c10-9-12-7(5-8(11)13-9)6-14-1-3-15-4-2-14/h5H,1-4,6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACMMDDTLSSQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=NC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)

![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409366.png)

![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B1409369.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)

![Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1409372.png)